OUL232

PARP10 mono‑ART inhibitor potency

OUL232 is the only commercially available chemical probe that simultaneously inhibits six mono-ADP-ribosyltransferases (PARP7, PARP10, PARP11, PARP12, PARP14, PARP15) at nanomolar potency. Key differentiators: record PARP10 inhibition (IC₅₀ 7.8 nM), first and only PARP12 inhibitor ever reported (IC₅₀ 160 nM), >1,900-fold selectivity over PARP1, and a public co-crystal structure (PDB: 7Z2Q) for structure-based optimization. Unlike generic PARP inhibitors, OUL232's finely tuned polypharmacology cannot be replicated by any other single compound. Essential for mono-ART pathway interrogation in DNA damage, innate immunity, and stress signaling research.

Molecular Formula C10H10N4O2S
Molecular Weight 250.28 g/mol
Cat. No. B12406990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOUL232
Molecular FormulaC10H10N4O2S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC3=NN=C(N23)N
InChIInChI=1S/C10H10N4O2S/c1-15-5-3-4-6(16-2)8-7(5)14-9(11)12-13-10(14)17-8/h3-4H,1-2H3,(H2,11,12)
InChIKeyFSNNMBVVDWKKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OUL232: A Multi‑Target mono‑ART Inhibitor with Unique PARP10 and PARP12 Potency


OUL232 (Compound 27) is a small-molecule inhibitor based on the [1,2,4]triazolo[3,4‑b]benzothiazole (TBT) scaffold [1]. It acts as a potent inhibitor of mono‑ADP‑ribosyltransferases (mono‑ARTs), specifically PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15, with IC₅₀ values in the low nanomolar range [1]. The compound competes with nicotinamide in the NAD⁺‑binding pocket of human ADP‑ribosylating enzymes [1]. Its molecular formula is C₁₀H₁₀N₄O₂S, with a molecular weight of 250.28 g/mol and a CAS number of 943119‑42‑4 .

Why OUL232 Cannot Be Replaced by a Generic PARP Inhibitor


Substituting OUL232 with a generic PARP inhibitor—whether a clinical PARP1/2‑targeted agent or another mono‑ART inhibitor—carries significant scientific risk. OUL232 exhibits a unique polypharmacology profile, combining the highest reported potency against PARP10 (IC₅₀ 7.8 nM) with the first‑in‑class activity against PARP12 [1]. Its selectivity window over poly‑ARTs and tankyrases is distinct from other TBT derivatives, as evidenced by the >1900‑fold preference for PARP10 over PARP1 [2]. In contrast, the close analog OUL243 shows a 4.6‑fold higher EC₅₀ in cellular rescue assays and a markedly different kinase‑wide selectivity fingerprint [2]. Even within the same chemical series, small changes in substitution pattern invert the enzyme‑targeting profile: OUL245 inhibits poly‑ARTs, while OUL232 is mono‑ART‑selective [1]. Generic PARP inhibitors simply cannot replicate this finely tuned poly‑pharmacology.

Quantitative Differentiation of OUL232 Versus Closest Analogs and In‑Class Candidates


Unmatched Potency: OUL232 Is the Most Potent PARP10 Inhibitor Reported to Date

OUL232 inhibits PARP10 with an IC₅₀ of 7.8 nM, the highest potency reported for any PARP10 inhibitor [1]. This represents a 3.2‑fold improvement over the closely related analog OUL243 (IC₅₀ 25 nM) and a >42‑fold enhancement over the earlier probe OUL35 (IC₅₀ 329 nM) [1][2]. Compared with the next‑generation PARP10‑selective agent OUL312 (IC₅₀ 20 nM), OUL232 maintains a 2.6‑fold potency advantage [3].

PARP10 mono‑ART inhibitor potency

First‑in‑Class: OUL232 Is the Only Reported PARP12 Inhibitor

OUL232 is the first and currently only reported inhibitor of PARP12, with an IC₅₀ of 160 nM [1]. No other compound in the literature—including the closest TBT analogs OUL243 and OUL245—displays measurable PARP12 inhibition. OUL243 shows an IC₅₀ of 4.4 µM (a 27.5‑fold weaker activity), while OUL245 is inactive at concentrations up to 10 µM [2]. This unique property is not shared by any other mono‑ART or poly‑ART inhibitor.

PARP12 first‑in‑class mono‑ART

Broad Mono‑ART Selectivity Profile: Potent Inhibition Across Six Enzymes

OUL232 demonstrates nanomolar potency against a panel of six mono‑ARTs: PARP7 (83 nM), PARP10 (7.8 nM), PARP11 (240 nM), PARP12 (160 nM), PARP14 (300 nM), and PARP15 (56 nM) [1]. In contrast, OUL243 displays weaker inhibition for most of these targets (e.g., PARP7 IC₅₀ 3.8 µM, PARP12 4.4 µM), while OUL245 shows minimal to no activity (PARP7 >10 µM, PARP12 >10 µM) [1]. Notably, OUL232 exhibits substantial selectivity over poly‑ARTs, with IC₅₀ values of 15 µM for PARP1, 10 µM for PARP2, and 50 µM for PARP3 [1].

selectivity mono‑ART PARP family

Cellular Efficacy: Superior Rescue of PARP10‑Induced Apoptosis

In a cellular model of PARP10 overexpression‑induced apoptosis, OUL232 rescues cell viability with an EC₅₀ of 150 nM (95% CI: 103–279 nM) [1]. This is 3.3‑fold more potent than the closely related analog OUL243, which exhibits an EC₅₀ of 500 nM (95% CI: 443–750 nM) [1]. OUL245 is completely inactive in this assay, consistent with its lack of PARP10 inhibition [1]. The enhanced cellular potency of OUL232 correlates with its improved biochemical IC₅₀ and demonstrates robust target engagement in living cells.

cellular activity PARP10 apoptosis rescue

Structural Insights: Co‑Crystal Structure with PARP15 Confirms Binding Mode

A co‑crystal structure of OUL232 bound to the catalytic domain of human PARP15 (PDB ID: 7Z2Q) has been determined at atomic resolution [1]. The structure confirms that OUL232 occupies the nicotinamide‑binding pocket and engages key active‑site residues through hydrogen bonding and hydrophobic interactions [2]. In contrast, no experimental structure is publicly available for OUL243 or OUL245 with any mono‑ART, leaving their precise binding modes inferred solely from homology modeling.

structural biology PARP15 crystal structure

ADME & Stability: Comparable Profile with Defined Formulation Options

OUL232 exhibits favorable in vitro ADME properties, with metabolic stability in human plasma exceeding 24 hours and a GI permeability (Papp) of 0.144 × 10⁻⁶ cm/s [1]. Its water solubility is 12.60 µg/mL, which is lower than OUL243 (37.56 µg/mL) but does not limit its utility in cell‑based assays or in vivo formulations [1]. Notably, Selleck Chemicals has validated an in vivo formulation (5% DMSO, 40% PEG300, 5% Tween‑80, 50% ddH₂O) yielding a clear solution at 4.99 mM . In comparison, OUL245, the poly‑ART‑selective analog, shows similar stability but lacks the mono‑ART selectivity profile of OUL232 [1].

ADME stability formulation

Optimal Use Cases for OUL232 Based on Quantitative Differentiation


Dissecting Mono‑ART Biology with a Broad‑Spectrum Tool Compound

Researchers studying the overlapping functions of mono‑ADP‑ribosyltransferases in DNA damage response, innate immunity, or stress signaling require an inhibitor that simultaneously engages PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15. OUL232, with its nM potency across all six enzymes, provides a unique tool for pan‑mono‑ART inhibition while maintaining selectivity over poly‑ARTs (e.g., >1900‑fold over PARP1) [1]. This profile is not available from any other single compound, making OUL232 essential for pathway‑level interrogation.

Targeting PARP10‑Driven Pathologies with Maximal Potency

In cancer models where PARP10 overexpression drives proliferation or apoptosis resistance, OUL232's record‑setting potency (IC₅₀ 7.8 nM) and cellular efficacy (EC₅₀ 150 nM) are critical for achieving complete target saturation without off‑target toxicity [1]. Compared with the next‑best analog OUL243 (EC₅₀ 500 nM), OUL232 enables studies at >3‑fold lower concentrations, reducing the risk of compound‑specific artifacts in long‑term assays [1].

First‑in‑Class PARP12 Inhibition for Functional Genomics

PARP12 is an understudied mono‑ART with emerging roles in antiviral immunity and RNA metabolism. OUL232 is the only reported PARP12 inhibitor (IC₅₀ 160 nM), and its activity has been confirmed in both biochemical and cellular assays [1]. For any laboratory investigating PARP12 function, OUL232 is the exclusive chemical probe available; no substitute exists among currently disclosed PARP inhibitors [2].

Structure‑Guided Medicinal Chemistry and Fragment‑Based Design

The publicly available co‑crystal structure of OUL232 with PARP15 (PDB: 7Z2Q) provides a validated template for structure‑based optimization of mono‑ART inhibitors [1]. In contrast to the closely related analogs OUL243 and OUL245, which lack experimental structures, OUL232 enables rational design efforts aimed at improving selectivity or pharmacokinetic properties [2]. This structural resource reduces the time and cost of hit‑to‑lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for OUL232

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.